Cas no 2306268-04-0 (4-Azaspiro[2.5]octan-7-amine, 4-methyl-)

4-Azaspiro[2.5]octan-7-amine, 4-methyl- structure
2306268-04-0 structure
商品名:4-Azaspiro[2.5]octan-7-amine, 4-methyl-
CAS番号:2306268-04-0
MF:C8H16N2
メガワット:140.226041793823
CID:5107587

4-Azaspiro[2.5]octan-7-amine, 4-methyl- 化学的及び物理的性質

名前と識別子

    • 4-Azaspiro[2.5]octan-7-amine, 4-methyl-
    • インチ: 1S/C8H16N2/c1-10-5-2-7(9)6-8(10)3-4-8/h7H,2-6,9H2,1H3
    • InChIKey: ROXFCUUCMUYTKV-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CC(N)CCN2C)C1

4-Azaspiro[2.5]octan-7-amine, 4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7197598-0.1g
4-methyl-4-azaspiro[2.5]octan-7-amine
2306268-04-0 95.0%
0.1g
$470.0 2025-03-12
Enamine
EN300-7197598-2.5g
4-methyl-4-azaspiro[2.5]octan-7-amine
2306268-04-0 95.0%
2.5g
$2660.0 2025-03-12
Enamine
EN300-7197598-1.0g
4-methyl-4-azaspiro[2.5]octan-7-amine
2306268-04-0 95.0%
1.0g
$1357.0 2025-03-12
Aaron
AR028M3F-100mg
4-Methyl-4-azaspiro[2.5]Octan-7-amine
2306268-04-0 95%
100mg
$672.00 2025-02-17
Aaron
AR028M3F-250mg
4-Methyl-4-azaspiro[2.5]Octan-7-amine
2306268-04-0 95%
250mg
$949.00 2025-02-17
1PlusChem
1P028LV3-50mg
4-methyl-4-azaspiro[2.5]octan-7-amine
2306268-04-0 95%
50mg
$452.00 2024-05-24
Aaron
AR028M3F-500mg
4-Methyl-4-azaspiro[2.5]Octan-7-amine
2306268-04-0 95%
500mg
$1480.00 2025-02-17
Aaron
AR028M3F-2.5g
4-methyl-4-azaspiro[2.5]octan-7-amine
2306268-04-0 95%
2.5g
$3683.00 2023-12-15
Enamine
EN300-7197598-0.25g
4-methyl-4-azaspiro[2.5]octan-7-amine
2306268-04-0 95.0%
0.25g
$672.0 2025-03-12
Enamine
EN300-7197598-0.05g
4-methyl-4-azaspiro[2.5]octan-7-amine
2306268-04-0 95.0%
0.05g
$315.0 2025-03-12

4-Azaspiro[2.5]octan-7-amine, 4-methyl- 関連文献

4-Azaspiro[2.5]octan-7-amine, 4-methyl-に関する追加情報

Comprehensive Overview of 4-Azaspiro[2.5]octan-7-amine, 4-methyl- (CAS No. 2306268-04-0)

The compound 4-Azaspiro[2.5]octan-7-amine, 4-methyl- (CAS No. 2306268-04-0) is a structurally unique spirocyclic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its spiro[2.5]octane core, combined with the 4-methyl-7-amine functional group, offers versatile reactivity, making it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in central nervous system (CNS) drug development, owing to its ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems.

In recent years, the demand for spirocyclic compounds like 4-Azaspiro[2.5]octan-7-amine, 4-methyl- has surged due to their role in addressing neurodegenerative diseases and psychiatric disorders. The compound's rigid three-dimensional structure enhances binding affinity to biological targets, a feature highly sought after in fragment-based drug design (FBDD). Its CAS No. 2306268-04-0 is frequently cited in patent literature, particularly in formulations targeting dopamine and serotonin receptors, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, 4-Azaspiro[2.5]octan-7-amine, 4-methyl- exemplifies the growing interest in stereoselective synthesis. Its chiral spirocenter poses challenges and opportunities for asymmetric catalysis, a hot topic in green chemistry forums. The compound's amine group also facilitates derivatization into amide or sulfonamide analogs, expanding its utility in high-throughput screening (HTS) libraries. These attributes make it a recurring subject in AI-driven molecular modeling studies, where researchers leverage machine learning to predict its bioactivity.

The agrochemical sector has also explored CAS No. 2306268-04-0 for developing next-generation pesticides with improved environmental profiles. Its spirocyclic framework contributes to metabolic stability, reducing soil persistence—a key concern in sustainable agriculture debates. Additionally, its potential as a plant growth regulator is under investigation, coinciding with global interest in climate-resilient crops.

Analytical characterization of 4-Azaspiro[2.5]octan-7-amine, 4-methyl- often involves advanced techniques like NMR spectroscopy and mass spectrometry, reflecting the compound's complexity. Its logP and pKa values are critical parameters discussed in ADME/Tox studies, addressing frequent queries about drug-likeness in online forums. Furthermore, its crystallographic data is valuable for structure-activity relationship (SAR) analyses, a trending topic in computational chemistry communities.

In conclusion, 4-Azaspiro[2.5]octan-7-amine, 4-methyl- (CAS No. 2306268-04-0) represents a multifaceted tool for modern chemistry. Its applications span from CNS therapeutics to agrochemical innovation, resonating with contemporary searches for bioactive scaffolds and eco-friendly chemicals. As research progresses, this compound is poised to play a pivotal role in bridging chemical synthesis with biological efficacy, answering pressing questions in both academic and industrial settings.

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